molecular formula C18H20N2O3 B2628165 (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide CAS No. 1706498-64-7

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide

Cat. No.: B2628165
CAS No.: 1706498-64-7
M. Wt: 312.369
InChI Key: QIFQMVDONUKJCJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic organic compound characterized by the presence of a furan ring, an indoline moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 1-methylindoline, and acrylamide.

    Step 1 Formation of the Intermediate: The first step involves the condensation of furan-2-carboxaldehyde with 1-methylindoline in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.

    Step 2 Acrylamide Addition: The intermediate is then reacted with acrylamide under basic conditions to form the final product, (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide.

    Reaction Conditions: The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ester or ether derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Can be used to study enzyme interactions and protein binding due to its functional groups.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and indoline moiety can participate in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-hydroxyethyl)acrylamide: Lacks the indoline moiety, making it less complex.

    (E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Contains a phenyl group instead of the indoline moiety.

    (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)acrylamide: Contains a pyrrole ring instead of the indoline moiety.

Uniqueness

The presence of the indoline moiety in (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide distinguishes it from similar compounds. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-7,10-11,17,21H,8-9,12H2,1H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFQMVDONUKJCJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.